Reductive Amination-Lactamization: This tandem reaction allows for the concise and high-yielding synthesis of 1-piperidin-4-yl-substituted butyro- and valerolactams. The process involves reacting 1-benzyl-4-piperidone with γ- or δ-amino esters or acids in the presence of sodium triacetoxyborohydride []. This method provides an efficient and scalable approach to obtaining crucial building blocks for pharmaceutical research.
Leimgruber-Batcho Indole Synthesis: This approach has been successfully used to synthesize 1-(1-pyridin-2-yl methyl-piperidin-4-yl)-1H-indole, a key intermediate in the synthesis of the protein kinase C inhibitor LY317615 [].
Multistep Syntheses: Various multistep approaches involving different chemical transformations are reported in the literature for preparing specific 1-(piperidin-4-yl)-1H-indazole derivatives. These synthetic routes often utilize commercially available starting materials and involve reactions like alkylations, condensations, and cyclizations [, , , , ].
Molecular Structure Analysis
N-Alkylation: Introducing different alkyl groups on the piperidine nitrogen allows for fine-tuning the compound's lipophilicity, solubility, and interactions with biological targets [, , ].
Aromatic Substitution: The indazole moiety offers possibilities for electrophilic aromatic substitution reactions, enabling the introduction of various substituents that can influence the molecule's electronic properties and binding affinities [, , ].
Formation of Amides and Carbamates: The piperidine nitrogen can be further functionalized through reactions with carboxylic acids or their activated derivatives, leading to the formation of amides or carbamates. These modifications can significantly impact the compound's pharmacodynamic and pharmacokinetic properties [, , , , ].
Mechanism of Action
Inhibition of Kinases: Compounds containing this core structure have been identified as potent inhibitors of various kinases, including glycogen synthase kinase-3β (GSK-3β) [], insulin-like growth factor-1 receptor kinase [], and Osaka thyroid kinase (COT) []. These inhibitors typically bind to the ATP-binding site of the kinase, preventing ATP binding and subsequent phosphorylation of downstream targets.
Antagonism of Receptors: Some derivatives exhibit antagonistic activity towards specific receptors, like the nociceptin receptor (NOP) []. These antagonists compete with endogenous ligands for binding to the receptor, thereby blocking downstream signaling pathways.
Inhibition of Enzymes: 1-(Piperidin-4-yl)-1H-indazole derivatives have also been reported to inhibit enzymes such as histone methyltransferase EZH2 [] and xanthine oxidase [].
Physical and Chemical Properties Analysis
Solubility: The presence of polar groups like amides, sulfonamides, or hydroxyl groups can enhance water solubility [, , ]. Conversely, lipophilic substituents can increase lipid solubility and improve membrane permeability.
Applications
Anticancer Agents: Inhibitors targeting FGFR [], EZH2 [], and COT [] have shown promise as anticancer agents.
Anti-inflammatory Agents: Derivatives acting on NLRP3 [], GPR119 [], and PDE10A [] hold potential for treating inflammatory diseases.
Antimicrobial Agents: Compounds exhibiting antibacterial and antifungal activities have been reported [].
Central Nervous System (CNS) Therapeutics: Derivatives targeting 5-HT3 receptors [] and NOP receptors [] are investigated for treating CNS disorders.
Metabolic Disease Treatments: GPR119 agonists [] and FXR agonists [] show potential for managing metabolic diseases like diabetes and dyslipidemia.
Compound Description: This compound demonstrated potent antiproliferative activity against the human nasopharyngeal carcinoma cell line SUNE1, comparable to cisplatin, but with lower nephrotoxicity. Further studies revealed that 6l induced mitochondria-mediated apoptosis and G2/M phase arrest in SUNE1 cells.
Compound Description: These compounds were investigated as inhibitors of Adenylyl Cyclase in Giardia lamblia. One specific derivative demonstrated competitive inhibition against this enzyme, highlighting its potential as a starting point for developing antiparasitic agents.
Compound Description: JNJ-26131300 acts as a CCR2 antagonist. A deuterium-labeled analogue of JNJ-26131300 was synthesized for research purposes.
Compound Description: This compound is a high-affinity, selective NOP (nociceptin receptor) agonist. In vivo studies demonstrated its efficacy in reducing ethanol-induced conditioned place preference (CPP) in mice, highlighting its potential for treating alcohol addiction.
Compound Description: Researchers explored a series of these derivatives, inspired by the NLRP3 inflammasome inhibitor INF39 and the NLRP3 binder HS203873. These compounds aimed to inhibit NLRP3-dependent pyroptosis and IL-1β release in stimulated macrophages.
Compound Description: This series, encompassing compound 14i, represents potent ATP-competitive GSK-3β inhibitors developed as potential treatments for bipolar disorder. Compound 14i, in particular, displayed promising pharmacokinetic properties and efficacy in a mouse model of mania.
Compound Description: Synthesized as potential anti-inflammatory agents, these derivatives stem from compound 5, a 2‐(piperidin‐4‐yl)‐1H‐benzo[d]imidazole derivative with promising anti-inflammatory activity. Notably, compound 6e exhibited potent inhibition of NO and TNF-α production in LPS-stimulated macrophages and demonstrated efficacy in an in vivo model of xylene-induced ear oedema in mice.
Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial activity against various Gram-negative and Gram-positive bacteria and fungal strains. Many derivatives displayed significant antimicrobial activity compared to standard drugs like streptomycin and griseofulvin.
Compound Description: Identified through virtual screening against the COT (Tpl2/MAP3K8) kinase, DB07075 emerged as a potential inhibitor with favorable docking scores and pharmacokinetic properties. COT plays a crucial role in inflammatory diseases and cancer by regulating the production of TNF-alpha and other pro-inflammatory cytokines.
Compound Description: This compound is a potent and selective inhibitor of histone methyltransferase EZH2, currently in Phase I clinical trials for B-cell lymphoma. CPI-1205 displays robust antitumor effects in a Karpas-422 xenograft model.
Compound Description: NMS-P118 exhibits potent, orally available, and highly selective PARP-1 inhibitory activity. It demonstrated excellent ADME and pharmacokinetic profiles and significant in vivo efficacy as a single agent and in combination with Temozolomide in xenograft models.
Compound Description: This compound is a key intermediate in the synthesis of the protein kinase C inhibitor LY317615.
(1‐substituted piperidin‐4‐yl)‐1H‐benzimidazoles and (1‐substituted piperidin‐4‐yl)‐3,4‐dihydroquinazolines
Compound Description: These compounds, synthesized as potential antihypertensive agents, were designed by replacing the benzimidazolinone group in 4-piperidylbenzimidazolinones with other heterocycles.
Compound Description: Derived from the dual cholinesterase and monoamine oxidase inhibitor ASS234, MBA236 emerged as a potent dual inhibitor of both enzymes. This dual inhibition makes it a potential therapeutic candidate for neurodegenerative diseases like Alzheimer's disease.
Compound Description: BMS-903452 acts as a potent and selective GPR119 agonist and was investigated as a potential treatment for type 2 diabetes. In preclinical studies, it effectively stimulated glucose-dependent insulin release and promoted GLP-1 secretion.
Compound Description: This compound exhibits potential as a cancer therapeutic by inhibiting tumor growth.
Compound Description: The crystal structure of this compound was analyzed, revealing key intermolecular interactions.
4-aryl/alkyl-1-(piperidin-4-yl)-carbonylthiosemicarbazides and 4-benzoylthiosemicarbazides
Compound Description: These compounds were investigated for their cytotoxicity against breast cancer cell lines and their potential as topoisomerase I and II inhibitors.
Compound Description: These derivatives, synthesized from 1,2-phenylenediamine, were tested for their antibacterial activity against various Gram-positive and Gram-negative bacterial cultures.
Compound Description: BMS-695735 is a potent and orally active insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitor with in vivo antitumor activity in multiple xenograft models. It represents an improvement over its predecessor, BMS-536924, with enhanced ADME properties and a lower risk of drug-drug interactions.
Compound Description: This compound is a synthetic cannabinoid identified in seized plant material. A UPLC-MS-MS method was developed and validated for quantifying CUMYL-4CN-BINACA in post-mortem blood samples.
Compound Description: These compounds serve as crucial building blocks in pharmaceutical development. An efficient synthetic route involving tandem reductive amination-lactamization was developed for their synthesis.
N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines (7a-p) and N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)-4-methoxyanilines (8a-l)
Compound Description: These compounds are structurally similar to (N-(1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines (1a-v) and were designed as potential antiviral agents. They were evaluated for their cytotoxicity and antiviral activity against various RNA and DNA viruses.
Compound Description: BMS-695735 is a potent, orally bioavailable inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) kinase, demonstrating efficacy in preclinical models of cancer.
Compound Description: This series of compounds, incorporating a substituted phenyl group at the N-terminal of the piperidine, was synthesized to investigate the anticancer potential of the piperidine framework. The derivatives were evaluated for their antiproliferative activity against human leukemia cell lines.
Compound Description: This compound is a potent 5-HT3 receptor antagonist. A convenient large-scale synthesis of its intermediate, N-(2,2-dimethyl-1,3-dioxan-5-yl)-1H-indazole-3-carboxamide, has been described.
Compound Description: This compound, discovered through structure-based drug design, is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. PF-2545920 is the first reported clinical candidate targeting PDE10A for treating schizophrenia.
Compound Description: CH5183284/Debio 1347 is an orally bioavailable, selective inhibitor of fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3). It has shown promising antitumor activity in preclinical studies against cancer cell lines with altered FGFRs.
Compound Description: This compound acts as a potent and selective FXR (farnesoid X receptor) agonist. It demonstrated robust lipid-lowering properties in preclinical models, reducing LDL and triglycerides while increasing HDL. Due to its promising profile, LY2562175 was advanced to clinical trials for treating dyslipidemia.
Compound Description: This series of hydroxamic acid-based compounds was designed as histone deacetylase (HDAC) inhibitors, with a particular focus on HDAC6. Several derivatives displayed selective and potent inhibition of HDAC6, suggesting their potential as anticancer agents.
Compound Description: LY278584 is a potent and selective 5-HT3 receptor antagonist. A tritium-labeled form of LY278584 was synthesized to facilitate biochemical studies on the interaction of indazole-based serotonin antagonists with 5-HT3 receptors.
2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides (1 and 2)
Compound Description: These two antipyrine derivatives were synthesized and characterized to understand their intermolecular interactions and crystal packing.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.